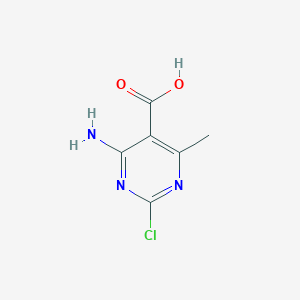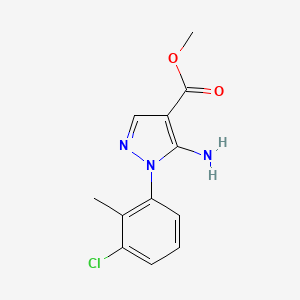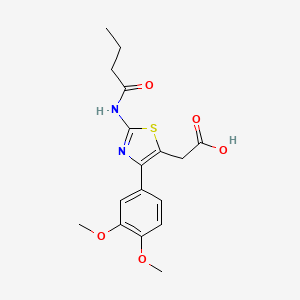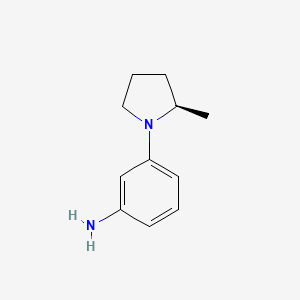
(R)-3-(2-Methylpyrrolidin-1-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2-Methylpyrrolidin-1-YL)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Methylpyrrolidin-1-YL)aniline typically involves the reaction of 3-bromoaniline with ®-2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of ®-3-(2-Methylpyrrolidin-1-YL)aniline .
Industrial Production Methods
Industrial production methods for ®-3-(2-Methylpyrrolidin-1-YL)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Methylpyrrolidin-1-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.
Major Products Formed
Oxidation: N-oxides of ®-3-(2-Methylpyrrolidin-1-YL)aniline.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
®-3-(2-Methylpyrrolidin-1-YL)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ®-3-(2-Methylpyrrolidin-1-YL)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2-Methylpyrrolidin-1-YL)aniline: The enantiomer of ®-3-(2-Methylpyrrolidin-1-YL)aniline.
3-(2-Pyrrolidin-1-YL)aniline: Lacks the methyl group on the pyrrolidine ring.
3-(2-Methylpyrrolidin-1-YL)benzene: Lacks the amino group on the benzene ring.
Uniqueness
®-3-(2-Methylpyrrolidin-1-YL)aniline is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its enantiomer, (S)-3-(2-Methylpyrrolidin-1-YL)aniline, may exhibit different biological activities due to the chiral nature of the compound .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-[(2R)-2-methylpyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C11H16N2/c1-9-4-3-7-13(9)11-6-2-5-10(12)8-11/h2,5-6,8-9H,3-4,7,12H2,1H3/t9-/m1/s1 |
InChI Key |
MHHWDYSEKKAECW-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1C2=CC=CC(=C2)N |
Canonical SMILES |
CC1CCCN1C2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


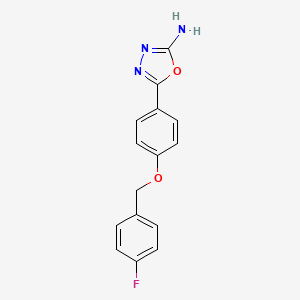
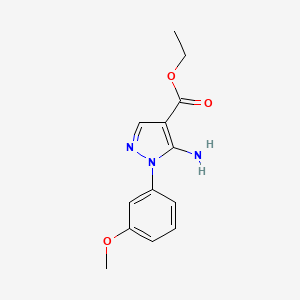
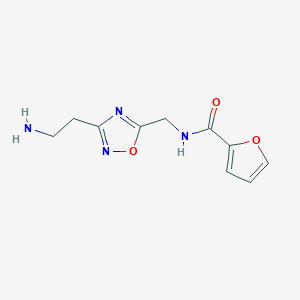
![2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056191.png)
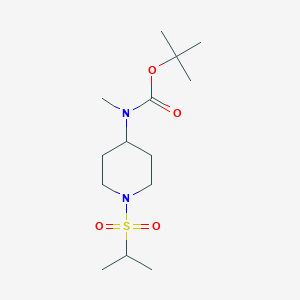
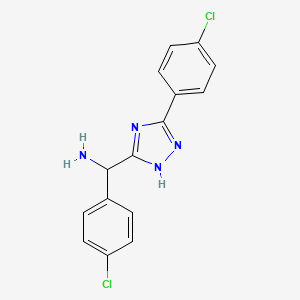
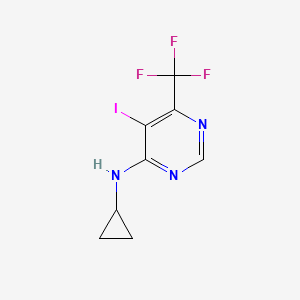
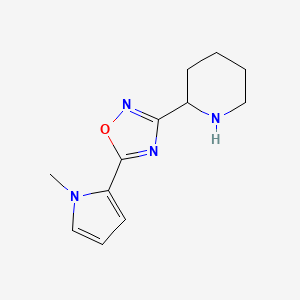
![Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B15056230.png)
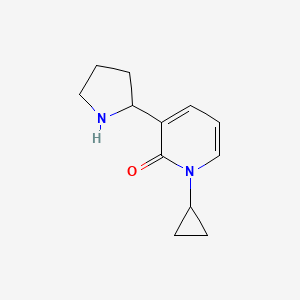
![2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B15056248.png)
